molecular formula C15H17FN2O B7455305 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide

4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide

Cat. No. B7455305
M. Wt: 260.31 g/mol
InChI Key: UQMWLMZLRJZBDU-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It is also known as FP-2EN-DA or N-(2-propenyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-3-carboxamide. This compound has been of great interest to researchers due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide involves its binding to the dopamine transporter (DAT) protein. This compound acts as a competitive inhibitor of DAT, which leads to an increase in the levels of dopamine in the synaptic cleft. This increase in dopamine levels results in the activation of dopamine receptors, which leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide are primarily mediated by its effects on the dopaminergic system. This compound has been shown to increase the levels of extracellular dopamine in various brain regions, which leads to an increase in locomotor activity, reward-seeking behavior, and cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide in lab experiments are its high potency and selectivity for the dopamine transporter protein. This compound has been extensively studied for its effects on the dopaminergic system, which makes it an ideal tool for studying various neurological disorders. The limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for research on 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide. Some of these include:
1. Further studies on the effects of this compound on other neurotransmitter systems such as serotonin and norepinephrine.
2. Development of more potent and selective DAT inhibitors based on the structure of this compound.
3. Investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders.
4. Studies on the long-term effects of this compound on the dopaminergic system and its potential for inducing neurotoxicity.
In conclusion, 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide is a potent and selective dopamine transporter ligand that has potential applications in various fields, including medicinal chemistry and neuroscience. Further research on this compound is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide involves the reaction of 4-fluoroacetophenone with propargylamine in the presence of sodium hydride to form 4-(4-fluorophenyl)-N-prop-2-ynylacetamide. This intermediate is then subjected to hydrogenation in the presence of palladium on carbon to obtain 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide.

Scientific Research Applications

4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide has been studied extensively for its potential applications in the field of neuroscience. It has been found to act as a potent and selective dopamine transporter (DAT) ligand. This compound has been used to study the role of DAT in various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c1-2-9-17-15(19)18-10-7-13(8-11-18)12-3-5-14(16)6-4-12/h2-7H,1,8-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMWLMZLRJZBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCC(=CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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